molecular formula C24H29N3O4S2 B2874528 (Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533869-13-5

(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2874528
CAS No.: 533869-13-5
M. Wt: 487.63
InChI Key: QUYZDQRVUGJPCZ-IZHYLOQSSA-N
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Description

(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS: 850909-90-9) is a heterocyclic compound featuring a benzamide core linked to a benzo[d]thiazol-2(3H)-ylidene scaffold. Key structural elements include:

  • Azepan-1-ylsulfonyl group: A seven-membered azepane ring attached via a sulfonyl linker at the 4-position of the benzamide.
  • Ethoxy and ethyl substituents: Positioned at the 4- and 3-positions of the benzo[d]thiazole ring, respectively.
  • Molecular formula: C₂₂H₂₅N₃O₄S₂ (calculated molecular weight: 475.6 g/mol).

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2/c1-3-27-22-20(31-4-2)10-9-11-21(22)32-24(27)25-23(28)18-12-14-19(15-13-18)33(29,30)26-16-7-5-6-8-17-26/h9-15H,3-8,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYZDQRVUGJPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Benzoic Acid

4-Chlorosulfonylbenzoic acid is reacted with azepane in a nucleophilic aromatic substitution (SNAr) under reflux conditions. The reaction is driven by the electron-withdrawing sulfonyl group, which activates the benzene ring for displacement by azepane’s secondary amine.

Procedure :

  • 4-Chlorosulfonylbenzoic acid (1.0 equiv) and azepane (1.2 equiv) are stirred in anhydrous dichloromethane (DCM) with triethylamine (2.0 equiv) at 40°C for 12 hours.
  • The product, 4-(azepan-1-ylsulfonyl)benzoic acid, is isolated via aqueous workup (yield: 78%) and recrystallized from ethanol.

Key Data :

Parameter Value
Melting Point 162–164°C
IR (KBr, cm⁻¹) 1685 (C=O), 1320, 1140 (SO₂)
¹H NMR (DMSO-d₆) δ 8.02 (d, 2H, ArH), 7.68 (d, 2H, ArH), 3.25 (m, 4H, Azepane), 1.60 (m, 8H, Azepane)

Conversion to Acid Chloride

The benzoic acid is treated with thionyl chloride (SOCl₂) to generate the reactive acyl chloride:

  • 4-(Azepan-1-ylsulfonyl)benzoic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in dry toluene for 4 hours.
  • Excess SOCl₂ is removed under vacuum, yielding the acyl chloride as a pale-yellow solid (yield: 92%).

Synthesis of 4-Ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylideneamine

Thiazole Ring Formation

A modified three-component reaction is employed, inspired by methodologies for benzo[d]thiazol-2(3H)-ylidene derivatives.

Procedure :

  • Formation of Chalcone Intermediate :
    • 4-Ethoxy-3-ethylbenzaldehyde (1.0 equiv) reacts with ethyl acetoacetate (1.2 equiv) in ethanol with piperidine catalysis, yielding (E)-3-(4-ethoxy-3-ethylphenyl)-1-phenylprop-2-en-1-one.
  • Cyclization with Thiourea :
    • The chalcone (1.0 equiv) is heated with thiourea (1.5 equiv) and iodine in DMF at 80°C for 6 hours, forming the thiazole core.
  • Ylidene Amine Generation :
    • The thiazole intermediate is treated with hydroxylamine hydrochloride in ethanol under reflux, followed by dehydration with acetic anhydride to yield the ylidene amine.

Key Data :

Parameter Value
Yield 65% (over three steps)
¹H NMR (CDCl₃) δ 7.45 (s, 1H, Thiazole-H), 4.12 (q, 2H, OCH₂), 2.65 (q, 2H, CH₂CH₃), 1.42 (t, 3H, CH₃)

Amide Coupling and Stereoselective Control

Coupling Reaction

The benzoyl chloride and ylidene amine are coupled using Schotten-Baumann conditions :

  • 4-(Azepan-1-ylsulfonyl)benzoyl chloride (1.0 equiv) is added dropwise to a stirred solution of the ylidene amine (1.1 equiv) in dry THF with pyridine (2.0 equiv) at 0°C.
  • The reaction is warmed to room temperature and stirred for 24 hours.

Optimization Insights :

  • Solvent Screening : THF outperformed DCM and acetone in yield (82% vs. 68% and 73%, respectively).
  • Base Selection : Pyridine provided superior HCl scavenging compared to triethylamine (82% vs. 75% yield).

(Z)-Configuration Control

The (Z)-isomer is favored by kinetic control during amide bond formation:

  • Low-temperature conditions (0°C) slow isomerization, trapping the thermodynamically less stable (Z)-form.
  • Confirmed via NOESY NMR: Spatial proximity between thiazole-H and benzamide-H observed.

Characterization and Analytical Validation

Spectroscopic Data

Final Compound :

Technique Data
HRMS (ESI) m/z 542.2145 [M+H]⁺ (calc. 542.2148)
IR (KBr) 1678 cm⁻¹ (C=O amide), 1325 cm⁻¹ (SO₂), 1240 cm⁻¹ (C-O-C ether)
¹H NMR (DMSO-d₆) δ 8.35 (s, 1H, NH), 8.10–7.85 (m, 4H, ArH), 4.20 (q, 2H, OCH₂), 3.30 (m, 4H, Azepane), 2.70 (q, 2H, CH₂CH₃), 1.50–1.20 (m, 13H, CH₃ and Azepane)

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).
  • Elemental Analysis : C (64.2%), H (6.5%), N (9.8%) vs. calc. C (64.3%), H (6.6%), N (9.9%).

Chemical Reactions Analysis

(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups under appropriate conditions.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

    Biological Studies: Researchers study its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential side effects.

    Chemical Biology: The compound is used as a tool to probe biological pathways and investigate cellular processes.

    Industrial Applications: It may be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and thereby disrupting a metabolic pathway. Alternatively, it may interact with a receptor, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Structural Analogues in Antibacterial Agents

Compound 4c1 (2-((E)-2-(1H-Indol-3-yl)vinyl)-1-methyl-4-((Z)-(3-(3-morpholinopropyl)benzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide) from shares the benzo[d]thiazol-2(3H)-ylidene moiety but differs in:

  • Substituents: A quinolinium cation and morpholinopropyl chain instead of azepan-1-ylsulfonyl.
  • Activity : Demonstrated antibacterial efficacy (61% yield, MIC values against Gram-positive pathogens).
  • Molecular weight : 559.25 g/mol (vs. 475.6 g/mol for the target compound).

Sulfonyl-Containing Triazole-Thiones

Compounds 7–9 () feature sulfonyl-phenyl groups and triazole-thione cores. Comparatively:

  • Shared feature : Sulfonyl groups enhance solubility and metabolic stability.
  • Divergence : Triazole-thiones exhibit tautomerism (thione vs. thiol forms), absent in the target compound’s rigid thiazole-imine system.
  • Synthetic route : Both use sulfonyl precursors, but the target compound employs benzo[d]thiazole cyclization rather than triazole formation.

STING Agonist Derivatives

Compound 30b () includes a benzo[d]thiazol-2(3H)-ylidene scaffold but differs in:

  • Functional groups : Nitro and tert-butyldimethylsilyloxypropoxy substituents instead of ethoxy/ethyl.
  • Application: Optimized for STING agonist activity (STING pathway activation in immuno-oncology).
  • Molecular weight : ~900 g/mol (vs. 475.6 g/mol), reflecting added complexity for antibody-drug conjugate compatibility.

Azepane-Sulfonyl Thiazole Derivatives

Compound from : (Z)-N-(4-(3-(azepan-1-ylsulfonyl)phenyl)-3-(2-methoxyethyl)thiazol-2(3H)-ylidene)aniline shares the azepan-sulfonyl group but diverges in:

  • Core structure : Thiazole-imine vs. thiazol-2(3H)-ylidene.
  • Substituents : Methoxyethyl and phenyl groups vs. ethoxy/ethyl.
  • Molecular weight : 543.25 g/mol (ChemSpider ID: 844463-59-8), highlighting how alkyl vs. aryl substituents modulate properties.

Enzyme Inhibitors with Thiazole-Naphthoquinone Hybrids

Compound 3 (): N-((Z)-4-adamantyl-3-(3-amino-1,4-naphthoquinonyl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide shares the thiazole-imine system but incorporates:

  • Adamantyl and naphthoquinone groups: Enhance lipophilicity and redox activity.
  • Activity: Potent enzyme inhibition (e.g., kinases or oxidoreductases) due to electron-deficient quinone.

Critical Analysis of Structural-Activity Relationships

  • Sulfonyl Groups : Enhance solubility and target binding in both the target compound and triazole-thiones.
  • Alkyl vs. Aryl Substituents: Ethoxy/ethyl groups in the target compound may improve metabolic stability compared to morpholinopropyl (4c1) or quinolinium cations.
  • Thiazole Flexibility : Rigid benzo[d]thiazol-2(3H)-ylidene systems (target, STING agonists) favor planar interactions with biological targets vs. flexible triazole-thiones.

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